molecular formula C5H12ClNO2 B2377906 (3R,5R)-piperidine-3,5-diol hydrochloride CAS No. 2428375-74-8

(3R,5R)-piperidine-3,5-diol hydrochloride

Cat. No.: B2377906
CAS No.: 2428375-74-8
M. Wt: 153.61
InChI Key: JLMQNKGWCODIJN-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-piperidine-3,5-diol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,5R)-piperidine-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-3,5-diol Hydrochloride: Molecular and Physical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-3,5-diol hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized piperidine derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two hydroxyl groups and its salt form bestow upon it specific physicochemical properties that are critical for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. This guide provides a comprehensive overview of the molecular weight and physical characteristics of piperidine-3,5-diol hydrochloride, offering insights for its effective utilization in a research and development setting.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is to ascertain its structure and fundamental molecular properties. Piperidine-3,5-diol hydrochloride consists of a six-membered piperidine ring substituted with hydroxyl groups at the 3 and 5 positions. The nitrogen atom in the ring is protonated by hydrochloric acid to form the hydrochloride salt.

Caption: 2D Structure of Piperidine-3,5-diol Hydrochloride.

The stereochemistry of the hydroxyl groups can vary, leading to different diastereomers (e.g., cis and trans isomers), which may exhibit distinct biological activities and physical properties. It is therefore crucial to consider the specific stereoisomer when evaluating this compound.

Core Molecular and Physical Data

A summary of the key quantitative data for piperidine-3,5-diol hydrochloride is presented below. It is important to note that experimental data for the racemic or unspecified mixture can be scarce, with most available data pertaining to specific stereoisomers like (3R,5R)-piperidine-3,5-diol hydrochloride.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂PubChem[1]
Molecular Weight 153.61 g/mol PubChem[1]
Exact Mass 153.0556563 DaPubChem[1]
CAS Number 2428375-74-8 ((3R,5R)-isomer)PubChem[1]
Physical State Solid (crystalline powder)Inferred from related compounds[2]
Melting Point Not definitively reported for the general compound. Related compounds like piperidine hydrochloride melt at 245-248 °C.[3]
Boiling Point Data not available. As a salt, it is expected to decompose at high temperatures.
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol due to its polar and ionic nature. Insoluble in non-polar solvents.[2][4]

In-Depth Analysis of Physical Characteristics

Form and Appearance

Piperidine-3,5-diol hydrochloride is typically a white to off-white crystalline solid. The crystalline nature is a common characteristic of organic salts, contributing to their stability and ease of handling in a laboratory setting. The appearance of related compounds like piperidine hydrochloride is described as a white crystalline powder.[2]

Melting Point
Solubility Profile

The hydrochloride salt form of piperidine-3,5-diol significantly influences its solubility. The presence of the charged ammonium group and the two polar hydroxyl groups makes the molecule highly polar. Consequently, it is expected to be readily soluble in water and other polar protic solvents such as methanol and ethanol. Its solubility is likely to be poor in non-polar solvents like hexane and toluene. This solubility profile is a critical consideration for its use in aqueous biological assays and for the selection of appropriate solvents in synthetic reactions. For many amine hydrochlorides, solubility in water is high.[2][4]

Experimental Protocols for Characterization

To ensure the identity and purity of piperidine-3,5-diol hydrochloride in a research setting, a series of analytical techniques should be employed.

Workflow for Melting Point Determination

A precise melting point is a key indicator of purity. The following workflow outlines the standard procedure for its determination.

cluster_prep Sample Preparation cluster_analysis Melting Point Apparatus prep1 Dry the sample thoroughly prep2 Finely grind the crystalline solid prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 analysis1 Place capillary in apparatus prep3->analysis1 analysis2 Heat at a slow, controlled rate analysis3 Observe and record the melting range

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the piperidine-3,5-diol hydrochloride sample is completely dry, as moisture can depress the melting point. Finely grind a small amount of the crystalline solid to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a rate of approximately 1-2 °C per minute near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow melting range (1-2 °C) is indicative of a pure compound.

Handling and Storage

Given its hygroscopic nature, piperidine-3,5-diol hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent the absorption of moisture. Safety data for the (3R,5R)-stereoisomer indicates that the compound may cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Piperidine-3,5-diol hydrochloride is a foundational molecule for the development of novel chemical entities in the pharmaceutical industry. A thorough understanding of its molecular weight and physical characteristics is paramount for its effective application. While comprehensive experimental data on the racemic form is limited, the known properties of its stereoisomers and related piperidine salts provide a strong basis for its use in research. The protocols and data presented in this guide are intended to support researchers in the safe and effective handling and characterization of this important synthetic building block.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Piperazine dihydrochloride - Solubility of Things. [Link]

Sources

Methodological & Application

calculating IC50 values for (3R,5R)-piperidine-3,5-diol against glucosidase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of IC50 Values for (3R,5R)-Piperidine-3,5-diol against


-Glucosidase 

Introduction & Mechanistic Rationale

The accurate determination of half-maximal inhibitory concentration (


) is a cornerstone of early-stage drug discovery for metabolic disorders. (3R,5R)-piperidine-3,5-diol represents a class of iminosugars  (polyhydroxylated alkaloids) that function as glycomimetics.

Mechanistic Insight: Unlike non-specific denaturants, (3R,5R)-piperidine-3,5-diol acts primarily as a competitive inhibitor . The protonated secondary amine at physiological pH mimics the oxocarbenium ion transition state of the glycosidic cleavage. The hydroxyl groups at the 3 and 5 positions form critical hydrogen bond networks with the enzyme's catalytic carboxylate residues (typically Aspartate or Glutamate), effectively locking the active site and preventing the hydrolysis of the natural substrate.

Why This Protocol Matters: Standard colorimetric assays often suffer from high background noise due to spontaneous hydrolysis of the substrate or interference from amine-containing inhibitors. This protocol utilizes a kinetic "stop-and-read" modification to ensure signal fidelity and reproducibility.

Visualizing the Mechanism

The following diagram illustrates the competitive interplay between the synthetic substrate (pNPG) and the inhibitor within the enzyme's active site.

InhibitionMechanism Enzyme α-Glucosidase (Active Site) Complex_ES Enzyme-Substrate Complex (ES) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (EI) Enzyme->Complex_EI + Inhibitor (Competitive Binding) Substrate Substrate (pNPG) Substrate->Complex_ES Inhibitor Inhibitor ((3R,5R)-piperidine-3,5-diol) Inhibitor->Complex_EI Product Product Release (p-Nitrophenol + Glucose) Complex_ES->Product Hydrolysis (k_cat) Complex_EI->Product Blocked

Caption: Competitive inhibition model where (3R,5R)-piperidine-3,5-diol competes with pNPG for the catalytic pocket, preventing p-nitrophenol release.

Materials & Reagents

To ensure Trustworthiness and reproducibility, use analytical grade reagents.

ReagentSpecificationPurpose
Enzyme ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Glucosidase (Saccharomyces cerevisiae or Rat Intestine)
Target enzyme.[1][2][3] Store at -20°C. Avoid freeze-thaw cycles.
Substrate p-Nitrophenyl

-D-glucopyranoside (pNPG)
Chromogenic substrate.[4] Hydrolysis yields yellow p-Nitrophenol (pNP).[1][4]
Inhibitor (3R,5R)-piperidine-3,5-diolTest compound.[5] Dissolve in DMSO or Buffer depending on solubility.
Buffer System 67 mM Potassium Phosphate (pH 6.[4]8)Mimics physiological intestinal pH; stabilizes enzyme activity.
Stop Solution 0.2 M Sodium Carbonate (

)
Raises pH to ~10, halting reaction and maximizing pNP absorbance.
Positive Control AcarboseValidated inhibitor for assay performance benchmarking.

Experimental Protocol

Experimental Design: This assay uses a 96-well microplate format. All conditions must be run in triplicate .

Step 1: Reagent Preparation
  • Phosphate Buffer (67 mM, pH 6.8): Mix

    
     and 
    
    
    
    . Adjust pH strictly to 6.8.
  • Enzyme Solution: Dissolve

    
    -glucosidase in cold phosphate buffer to a concentration of 0.5 U/mL. Note: Prepare fresh immediately before use.
    
  • Substrate Solution: Prepare 10 mM pNPG in phosphate buffer.

  • Inhibitor Stock: Prepare a 10 mM stock of (3R,5R)-piperidine-3,5-diol in DMSO.

    • Serial Dilution: Dilute stock with buffer to create 5 concentrations (e.g., 0.1, 1, 10, 100, 1000

      
      ). Keep final DMSO concentration < 2% to prevent enzyme denaturation.
      
Step 2: Assay Workflow

AssayWorkflow Start Start Add_Buffer 1. Add Buffer (140 µL) Start->Add_Buffer Add_Inhibitor 2. Add Inhibitor (20 µL) Add_Buffer->Add_Inhibitor Add_Enzyme 3. Add Enzyme (20 µL) Add_Inhibitor->Add_Enzyme Pre_Incubate 4. Pre-Incubation (37°C, 10 min) Add_Enzyme->Pre_Incubate Add_Substrate 5. Add pNPG (20 µL) Pre_Incubate->Add_Substrate Reaction 6. Reaction (37°C, 20 min) Add_Substrate->Reaction Stop 7. Add Na2CO3 (50 µL) Reaction->Stop Read 8. Read Absorbance (405 nm) Stop->Read

Caption: Step-by-step microplate workflow ensuring enzyme-inhibitor equilibration prior to substrate addition.

Step 3: Plate Layout & Pipetting Guide
Well TypePhosphate Buffer (

)
Inhibitor (

)
Enzyme (

)
Pre-Incubate 10'pNPG Substrate (

)
Incubate 20'

Stop (

)
Blank (B) 160--

20

50
Control (C) 140- (Buffer/DMSO)20

20

50
Test (T) 14020 (Sample)20

20

50
Sample Blank (SB) 16020 (Sample)-

20

50
  • Control (C): Represents 100% Enzyme Activity.[6]

  • Sample Blank (SB): Corrects for any intrinsic absorbance of the inhibitor compound itself.

Data Analysis & IC50 Calculation

1. Calculate % Inhibition: For each concentration, calculate the percentage of inhibition using the absorbance (


) values at 405 nm:


2. Plotting the Curve:

  • X-axis: Logarithm of inhibitor concentration (

    
    ).
    
  • Y-axis: % Inhibition.[1][3][5][7][8]

3. Regression Analysis: Do not use linear regression on raw data. Use Non-linear Least Squares Regression (available in GraphPad Prism, SigmaPlot, or Python scipy.optimize). Fit the data to the Four-Parameter Logistic (4PL) Equation (Hill Equation):



  • Top: Maximal inhibition plateau (should approach 100%).

  • Bottom: Minimal inhibition (should approach 0%).

  • 
    :  The concentration giving a response halfway between Top and Bottom.
    

Troubleshooting & Optimization (Field Insights)

  • DMSO Tolerance:

    
    -Glucosidase is sensitive to organic solvents. Ensure final DMSO concentration is 
    
    
    
    . If precipitation occurs, switch to water if the diol is soluble (likely, given the hydroxyl groups).
  • Color Development: If the yellow color is too faint (

    
    ), extend the reaction incubation time to 30 minutes or increase enzyme concentration slightly.
    
  • Stereochemistry Check: Ensure you are using the correct (3R,5R) enantiomer. The (3S,5S) or meso forms may have drastically different

    
     values (e.g., 
    
    
    
    vs
    
    
    ).
  • Stop Solution: The addition of

    
     is critical not just to stop the reaction, but to deprotonate the p-nitrophenol product. p-Nitrophenol is colorless at acidic pH and yellow at alkaline pH. Do not skip this step. 
    

References

  • Fauziah, F., et al. (2022). "Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6."[1] Open Access Macedonian Journal of Medical Sciences, 10(A), 1290-1293. [Link]

  • Science Gateway. "How to calculate IC50: A Guide for Biologists." Science Gateway Technical Guides. [Link]

  • PubChem. "(3R,5R)-piperidine-3,5-diol hydrochloride."[9] National Library of Medicine. [Link]

Sources

Validation & Comparative

determining enantiomeric purity of (3R,5R)-piperidine-3,5-diol via chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Determining Enantiomeric Purity of (3R,5R)-Piperidine-3,5-diol via Chiral HPLC

Introduction: The Stereochemical Imperative in Pharmaceutical Development

The piperidine ring is a cornerstone structural motif in a multitude of pharmaceutical agents.[1] When substituted, as in (3R,5R)-piperidine-3,5-diol, it gives rise to stereoisomers. The precise three-dimensional arrangement of atoms in a chiral drug molecule is not a trivial detail; it is fundamental to its pharmacological and toxicological profile. Different enantiomers can exhibit vastly different biological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or, in worst-case scenarios, harmful.[2] Consequently, regulatory authorities mandate rigorous control and analysis of the enantiomeric composition of chiral drug substances.[3]

This guide provides an in-depth, experience-driven comparison of methodologies for determining the enantiomeric purity of (3R,5R)-piperidine-3,5-diol, a polar, non-chromophoric molecule that presents unique analytical challenges. We will focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), the most powerful and versatile technique for resolving enantiomers in a pharmaceutical setting.[4]

The "Why": Understanding Chiral Recognition in HPLC

Chiral HPLC operates by creating a temporary diastereomeric association between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[5][6] For a separation to occur, there must be a difference in the stability or formation energy of these transient complexes. This recognition relies on a combination of intermolecular interactions.

Pillar of Separation: The Three-Point Interaction Model

It is theorized that at least three simultaneous interactions are necessary between the analyte and the CSP for effective chiral recognition.[7] One of these interactions must be stereochemically dependent. These interactions can include:

  • Hydrogen Bonding: Crucial for polar molecules like diols and amines.

  • π-π Interactions: Occur with analytes containing aromatic rings.

  • Dipole-Dipole or Dipole Stacking: Interactions between polar functional groups.[7]

  • Steric Hindrance: Where the analyte's shape fits into a chiral groove or cavity on the CSP.

  • Inclusion Complexation: Where the analyte, or a part of it, fits inside a chiral cavity, as seen with cyclodextrin-based CSPs.[5][8]

The choice of CSP is therefore the most critical decision in method development. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be exceptionally versatile for a broad range of chiral compounds, including alcohols and diols.[9]

The Challenge: Analyzing a Polar, Non-Chromophoric Diol

(3R,5R)-Piperidine-3,5-diol poses two primary analytical hurdles:

  • High Polarity: The presence of two hydroxyl groups and a secondary amine makes the molecule highly polar. This leads to very poor retention on traditional reversed-phase (RP) columns and can cause strong, undesirable interactions with the silica surface of some normal-phase (NP) CSPs, resulting in poor peak shape.[8]

  • Lack of a UV Chromophore: The molecule does not absorb ultraviolet (UV) light, rendering the most common HPLC detector useless for direct analysis.[9]

To overcome these challenges, two primary strategies can be employed, each with distinct advantages and disadvantages.

Strategy 1: Direct Analysis with Alternative Detection

This approach analyzes the diol in its native form, avoiding chemical modification.

  • Causality: By forgoing derivatization, you eliminate extra sample preparation steps, potential side reactions, and the risk of racemization.[10] The trade-off is the need for a less common detector.

  • Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam.

    • Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the eluent as the analyte passes through. It is highly sensitive to temperature and gradient changes, making it suitable only for isocratic separations.[9]

Strategy 2: Indirect Analysis via Pre-Column Derivatization

This strategy involves chemically modifying the analyte to attach a UV-absorbing tag.

  • Causality: Derivatization not only solves the detection issue but can also improve the chromatographic properties of the analyte, potentially leading to better resolution and peak shape.[6] The choice of derivatizing agent is critical.

  • Common Derivatizing Agents: For the amine and hydroxyl groups in piperidine-3,5-diol, reagents like benzoyl chloride, p-toluenesulfonyl chloride, or 3,5-dinitrobenzoyl chloride are effective.[11][12][13] These introduce a strongly UV-absorbent benzoyl or sulfonyl group.

The following workflow diagram illustrates the decision-making and experimental process.

G cluster_prep Sample Preparation & Strategy cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Sample of (3R,5R)-piperidine-3,5-diol strategy Choose Analytical Strategy start->strategy derivatize Pre-column Derivatization (e.g., with Benzoyl Chloride) strategy->derivatize Indirect Analysis dissolve Dissolve in Mobile Phase strategy->dissolve Direct Analysis inject Inject onto HPLC System derivatize->inject dissolve->inject column Chiral Stationary Phase (e.g., Polysaccharide-based) inject->column detection Detection column->detection uv_detector UV Detector detection->uv_detector Derivatized elsd_rid ELSD / RID detection->elsd_rid Underivatized chromatogram Obtain Chromatogram uv_detector->chromatogram elsd_rid->chromatogram calculate Integrate Peaks & Calculate Enantiomeric Purity (%ee) chromatogram->calculate result Final Report calculate->result

Fig 1. General workflow for determining the enantiomeric purity of (3R,5R)-piperidine-3,5-diol.

Comparative Guide to Chiral Stationary Phases (CSPs)

The selection of the CSP is an empirical process, but an understanding of the available phase types allows for a more targeted screening approach.[4] For a polar molecule like piperidine-3,5-diol, polysaccharide and protein-based phases are often the most successful.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismRecommended ModeAdvantages for Piperidine-3,5-diolDisadvantages
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., Chiralpak® IA/IB/IG)[14][15]Hydrogen bonding, dipole-dipole interactions, steric inclusion in chiral grooves.[5]NP, PO, RPExcellent for polar analytes with H-bond donors/acceptors. Broadly applicable.[9][16]Can be sensitive to mobile phase composition.
Protein-Based α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and polar interactions within protein cavities.[17]Reversed-PhaseCan be effective for polar and basic compounds.Lower sample capacity, limited mobile phase compatibility.
Pirkle-Type (Brush) (R,R)-Whelk-O® 1, Dinitrophenylglycine (DNPG)π-π interactions, hydrogen bonding, dipole stacking.[2][7]Normal PhaseHighly efficient for analytes with aromatic groups (post-derivatization).Less effective for underivatized, non-aromatic polar analytes.
Macrocyclic Antibiotic Teicoplanin, Vancomycin (e.g., Chirobiotic® T)[5][8]Inclusion complexation, hydrogen bonding, ionic interactions.RP, PO, HILICMulti-modal interactions are beneficial for complex polar molecules.[8]Can exhibit long equilibration times.

The following diagram provides a logical framework for selecting a starting CSP.

G cluster_yes Derivatized Analyte cluster_no Underivatized Analyte start Start: (3R,5R)-piperidine-3,5-diol derivatize Is analyte derivatized with an aromatic tag? start->derivatize pirkle Primary Screen: Pirkle-Type CSPs (π-π interactions) derivatize->pirkle Yes poly_po Primary Screen: Polysaccharide CSPs (Polar Organic / HILIC Mode) derivatize->poly_po No poly_np Secondary Screen: Polysaccharide CSPs (Normal Phase) pirkle->poly_np If no separation macro Secondary Screen: Macrocyclic Antibiotic CSPs (HILIC Mode) poly_po->macro If no separation protein Tertiary Screen: Protein-Based CSPs (Reversed Phase) macro->protein If low resolution

Fig 2. Decision tree for initial Chiral Stationary Phase (CSP) selection.

Experimental Protocol: A Validated Approach

This protocol describes a robust method for determining the enantiomeric purity of (3R,5R)-piperidine-3,5-diol using pre-column derivatization with p-toluenesulfonyl chloride (tosyl chloride), followed by chiral HPLC-UV analysis. This approach is synthesized from established methods for similar piperidine-based compounds.[11]

Part 1: Pre-Column Derivatization

Rationale: Tosyl chloride reacts with the secondary amine of the piperidine ring to introduce a UV-active tosyl group, enabling sensitive detection at ~228 nm. This also increases the molecule's hydrophobicity, improving its interaction with many CSPs.

Materials:

  • (3R,5R)-piperidine-3,5-diol sample

  • p-Toluenesulfonyl chloride (PTSC)

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized Water

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the piperidine-3,5-diol sample into a 10 mL volumetric flask.

  • Dissolution: Add ~5 mL of ACN and sonicate briefly to dissolve.

  • Basification: Add 50 µL of TEA or DIPEA to the flask. This acts as a base to scavenge the HCl byproduct of the reaction.

  • Derivatization: Add a freshly prepared solution of PTSC in ACN (e.g., 20 mg/mL). Add approximately 1.2 molar equivalents relative to the analyte.

  • Reaction: Stopper the flask and allow the reaction to proceed at room temperature for 1 hour, or until complete as monitored by a suitable method (e.g., achiral HPLC).

  • Dilution: Dilute to the mark with ACN. The sample is now ready for HPLC analysis.

Part 2: Chiral HPLC Method

Rationale: A polysaccharide-based CSP is selected for its proven efficacy with a wide range of chiral compounds. A normal phase mobile phase is chosen to maximize interactions with the derivatized polar analyte.

Instrumentation & Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time ~20 minutes (or until both enantiomer peaks have eluted)
Part 3: Data Analysis
  • Peak Identification: Inject a reference standard of the desired (3R,5R) enantiomer to confirm its retention time. The other peak will correspond to the (3S,5S) enantiomer.

  • Integration: Integrate the peak areas for both the (3R,5R) enantiomer (A_major) and the (3S,5S) enantiomer (A_minor).

  • Calculation of Enantiomeric Excess (% ee): Use the following formula to determine the enantiomeric purity.[18]

    % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100

Conclusion: Ensuring Stereochemical Fidelity

The determination of enantiomeric purity for molecules like (3R,5R)-piperidine-3,5-diol is a non-negotiable aspect of modern pharmaceutical quality control. Chiral HPLC stands as the gold-standard technique for this task. While the inherent polarity and lack of a chromophore in this diol present challenges, they are readily overcome through a logical, scientifically-grounded approach. By carefully selecting a strategy—either direct analysis with a suitable detector or indirect analysis via derivatization—and systematically screening appropriate chiral stationary phases, a robust, accurate, and reliable method can be developed and validated. The polysaccharide-based CSPs, in particular, offer a versatile and powerful starting point for achieving the required enantioseparation, ensuring the stereochemical integrity of the final drug product.

References

  • Benchchem. Application Note: HPLC Method Development for Chiral Separation of Hex-2-ene-2,3-diol.
  • Phenomenex. Chiral HPLC Column.
  • Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • ACS Publications. Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
  • Wikipedia. Chiral column chromatography.
  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC.
  • ResearchGate. Derivatization of diol 1 for HPLC analysis.
  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • RSC Publishing. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • ACS Publications. Cyclic Chiral Silyl Derivatives for the Determination of the Absolute Configuration of Aliphatic Diols by Gas Chromatography.
  • University of Bath. Determination of enantiomeric excess.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Semantic Scholar. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
  • Benchchem. Determining Enantiomeric Purity: A Comparative Guide for trans-2-Piperidin-1-ylcyclopentanol.
  • Phenomenex. Chiral HPLC Separations.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches.
  • ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess.
  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Asian Journal of Chemistry. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation.
  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.

Sources

validation of (3R,5R)-piperidine-3,5-diol hydrochloride against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Validation of High-Purity (3R,5R)-Piperidine-3,5-Diol Hydrochloride: A Comparative Guide vs. Technical Grade Reagents

Executive Summary

In the synthesis of complex pharmaceutical scaffolds—particularly iminosugar mimetics and proteasome inhibitors—the stereochemical integrity of the piperidine ring is non-negotiable. This compound (CAS: 2428375-74-8 for salt; 58865522 for parent) represents a challenging chiral building block. Its two chiral centers create potential for enantiomeric (3S,5S) and diastereomeric (3R,5S / meso) impurities.

This guide compares the validation of a Certified Reference Standard (CRS) grade of this molecule against Technical Grade alternatives. We demonstrate that relying on technical grade material without rigorous chiral validation introduces "silent impurities" that propagate through synthesis, often undetectable by standard achiral QC methods.

Part 1: The Comparison – Validated Standard vs. Technical Alternatives

The following table summarizes the critical performance gaps between a fully validated standard and common technical-grade alternatives found in the supply chain.

FeatureValidated (3R,5R) Reference Standard Technical Grade Alternative Impact on Research
Stereochemical Purity > 99.5% ee/de (Confirmed by Chiral HPLC)Often Unknown or > 90% (Racemic contamination common)High Risk: Wrong isomer leads to inactive biological data or failed crystallization downstream.
Assay (Stoichiometry) Defined HCl stoichiometry (e.g., 1.0 ± 0.1 eq) via Titration/ICVariable HCl content (Hygroscopic variation)Stoichiometric Error: Incorrect molecular weight calculations affect yield and reagent equivalents.
Identity Verification Absolute Configuration via XRD or correlated ORDAssumed based on synthesis routeIdentity Crisis: Risk of using the wrong enantiomer entirely.
Detection Method Derivatized HPLC (UV) or CAD for high sensitivitySimple NMR (Low sensitivity for <5% impurities)Ghost Impurities: Minor diastereomers missed by NMR appear as impurities in final drug substance.

Part 2: Validation Workflow & Logic

To establish a batch as a "Reference Standard," we employ a self-validating hierarchy. We do not simply "test" the material; we cross-interrogate it using orthogonal physics.

Diagram 1: The Orthogonal Validation Hierarchy

This workflow illustrates how we establish the "Gold Standard" status, moving from absolute physical proof to routine QC methods.

ValidationHierarchy cluster_Absolute Level 1: Absolute Characterization cluster_Relative Level 2: Routine Analytical Methods Raw Crude (3R,5R)-Piperidine-3,5-Diol HCl XRD Single Crystal XRD (Defines Absolute Config) Raw->XRD Recrystallization qNMR qNMR w/ Internal Std (Defines Mass Purity) Raw->qNMR ChiralHPLC Chiral HPLC (Derivatized) (Quantifies Enantiomers) XRD->ChiralHPLC Validates Retention Time of Correct Isomer AchiralHPLC HILIC / C18 HPLC (Quantifies Related Substances) qNMR->AchiralHPLC Calibrates Response Factors Final CERTIFIED REFERENCE STANDARD (Valid for Release Testing) ChiralHPLC->Final AchiralHPLC->Final Titration Potentiometric Titration (Confirms Chloride Content) Titration->Final

Caption: The validation hierarchy moves from absolute methods (XRD, qNMR) which require no reference, to relative methods (HPLC) which are calibrated by the absolute data.

Part 3: Detailed Experimental Protocols

The piperidine-3,5-diol core lacks a strong UV chromophore, making direct UV-HPLC ineffective for trace impurity analysis. Technical grade suppliers often rely on Refractive Index (RI) or low-wavelength UV (205-210 nm), which drift and lack sensitivity.

Our Solution: Pre-column derivatization with Benzoyl Chloride (BzCl). This attaches a strong chromophore to the amine and hydroxyls, allowing high-sensitivity UV detection (254 nm) and enhanced chiral recognition.

Protocol A: Chiral Purity via Derivatization (The "Trustworthiness" Pillar)

Objective: Quantify (3S,5S) enantiomer and (3R,5S) meso impurities.

  • Sample Preparation (Derivatization):

    • Dissolve 10 mg of (3R,5R)-piperidine-3,5-diol HCl in 1.0 mL of saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Add 20 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds.

    • Incubate at ambient temperature for 30 minutes. (Reaction converts amine and diols to tribenzoate derivatives).

    • Extract with 1.0 mL Ethyl Acetate. Use the organic layer for injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Specific to the benzoyl group).

    • Temperature: 25°C.

  • System Suitability Criteria:

    • Resolution (

      
      ) between (3R,5R) and (3S,5S) peaks must be > 2.0.
      
    • Tailing factor < 1.5.[1]

Protocol B: Quantitative NMR (qNMR) for Assay

Objective: Determine the absolute weight % of the piperidine salt, independent of water or solvent content.

  • Internal Standard: Maleic Acid (TraceCERT® grade or equivalent), dried over

    
    .
    
  • Solvent:

    
     (Deuterium Oxide), 99.9% D.
    
  • Procedure:

    • Weigh accurately ~15 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL

      
      .
      
    • Acquire 1H-NMR with

      
       (relaxation delay) > 30 seconds (to ensure full relaxation of protons).
      
    • Integrate the piperidine ring protons (multiplets at 3.5–4.0 ppm) against the Maleic Acid singlet (6.05 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[2][3]

Part 4: Stereochemical Logic & Separation Mechanism

Understanding why we separate these isomers is as important as how. The (3R,5R) and (3S,5S) forms are enantiomers (mirror images). The (3R,5S) form is a meso compound (achiral due to a plane of symmetry) but is a diastereomer to the product.

Diagram 2: Separation Logic of Benzoylated Derivatives

This diagram visualizes how the chiral stationary phase (CSP) interacts differently with the "Tribenzoate" derivatives of the isomers.

ChiralSeparation cluster_Column Chiralpak AD-H Interaction Mix Crude Mixture (Tribenzoate Derivatives) SiteA Amylose Helix (Chiral Groove) Mix->SiteA Interaction1 (3R,5R)-Tribenzoate Fits poorly (Elutes Fast) SiteA->Interaction1 Steric Clash Interaction2 (3S,5S)-Tribenzoate Fits tightly (Elutes Slow) SiteA->Interaction2 H-Bonding/Pi-Pi Chromatogram Chromatogram Peak 1: (3R,5R) Peak 2: (3S,5S) Interaction1->Chromatogram Interaction2->Chromatogram

Caption: The benzoyl groups on the (3S,5S) enantiomer interact more strongly with the amylose aromatic rings, increasing retention time compared to the (3R,5R) target.

Part 5: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5] 2023.[4][6][7] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58865522, (3R,5R)-Piperidine-3,5-diol.Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition, 2007. (Standard text for chiral HPLC method development).

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevant for Pd/C removal in piperidine synthesis). Link

Sources

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